BenchChemオンラインストアへようこそ!

(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA

Acyl-CoA synthetase Fatty acid activation Cardiovascular metabolism

(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA (EPA-CoA) is the obligatory activated CoA thioester of eicosapentaenoic acid, required for all EPA-dependent enzymatic pathways. Distinct from arachidonoyl-CoA (AA-CoA) and oleoyl-CoA, this omega-3 acyl-CoA shows unique Km (56 μM), asymmetric AA inhibition, 5-fold peroxisomal oxidase induction vs. DHA-CoA, and 70–93% reduced ACAT esterification efficiency versus oleoyl-CoA. Essential for omega-3 metabolic routing, eicosanoid regulation, and PPAR signaling studies.

Molecular Formula C41H64N7O17P3S
Molecular Weight 1052.0 g/mol
Cat. No. B15546636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA
Molecular FormulaC41H64N7O17P3S
Molecular Weight1052.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h5-6,8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4,7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b6-5-,9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1
InChIKeyJWZLRYCDDXHXDL-LCMHIRPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA (EPA-CoA): Coenzyme A Thioester of the Omega-3 Polyunsaturated Fatty Acid Eicosapentaenoic Acid


(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA (also designated EPA-CoA or eicosapentaenoyl-CoA) is an unsaturated long-chain fatty acyl-CoA thioester formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of eicosapentaenoic acid (EPA, 20:5(n-3)) [1]. As the activated CoA derivative of EPA, this compound serves as the obligatory metabolic entry point for EPA into all acyl-CoA-dependent pathways, including mitochondrial and peroxisomal β-oxidation, glycerolipid and phospholipid biosynthesis, cholesterol esterification, and eicosanoid precursor regulation [2]. Its molecular formula is C41H64N7O17P3S (neutral form) with a monoisotopic mass of 1051.33 Da [1].

Why Arachidonoyl-CoA (AA-CoA) or Oleoyl-CoA Cannot Substitute for (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA in Mechanistic Studies of Omega-3 Biology


Long-chain fatty acyl-CoAs exhibit pronounced enzyme-specific and pathway-specific discrimination that precludes generic substitution based solely on chain length or CoA conjugation [1]. (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA differs from its closest structural analogs—arachidonoyl-CoA (AA-CoA, 20:4(n-6)) and oleoyl-CoA (18:1(n-9))—in degree of unsaturation, double bond geometry (all-cis), and the critical Δ17 double bond that confers omega-3 classification [2]. These structural distinctions translate into quantifiable differences in: (i) enzyme substrate affinities (Km) and catalytic velocities (Vmax), (ii) competitive metabolic routing between β-oxidation and esterification pathways, and (iii) susceptibility to inhibition by competing acyl-CoA species [3]. Consequently, experimental conclusions drawn using AA-CoA, oleoyl-CoA, or DHA-CoA are not directly transferable to EPA-CoA-dependent processes without independent validation of the specific acyl-CoA species in the relevant enzyme system and tissue context.

Quantitative Differentiation Evidence for (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA Relative to Closest Structural Analogs


Acyl-CoA Synthetase Activity: EPA Exhibits 1.75-Fold Higher Enzymatic Activation Than Arachidonic Acid in Rat Aorta

In rat aortic tissue, the acyl-CoA synthetase-mediated activation of eicosapentaenoic acid (EPA) to (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA proceeded with significantly higher velocity than the activation of arachidonic acid (AA) to arachidonoyl-CoA, demonstrating preferential enzymatic processing of the omega-3 substrate in this vascular preparation [1].

Acyl-CoA synthetase Fatty acid activation Cardiovascular metabolism

Substrate Affinity (Km) Comparison: EPA and Arachidonic Acid Exhibit Distinct Apparent Km Values for Acyl-CoA Synthetase

In the same rat aorta preparation, the apparent Michaelis constant (Km) for eicosapentaenoic acid was 56 μM, compared to 45 μM for arachidonic acid, indicating that while EPA is activated with higher maximal velocity, arachidonic acid binds with moderately higher apparent affinity to the aortic acyl-CoA synthetase(s) [1]. In rat glomeruli, the Km values ranked: linolenic < linoleic < eicosapentaenoic < arachidonic < oleic < palmitic acid [2].

Enzyme kinetics Michaelis-Menten Substrate affinity

Competitive Inhibition Asymmetry: Arachidonic Acid Inhibits EPA-CoA Synthesis More Potently Than EPA Inhibits AA-CoA Synthesis

Cross-inhibition experiments revealed an asymmetric relationship: inhibition of eicosapentaenoyl-CoA synthesis by arachidonic acid was stronger than inhibition of arachidonyl-CoA synthesis by eicosapentaenoic acid [1]. This directional bias in competitive inhibition has implications for experimental systems where both fatty acids are present simultaneously.

Competitive inhibition Substrate competition Acyl-CoA synthetase regulation

Differential Peroxisomal Oxidation: DHA-CoA Oxidase Induction 10-Fold vs. EPA-CoA Oxidase 5-Fold Following Peroxisome Proliferator Treatment

In rat liver, treatment with the peroxisome proliferator 3-thia fatty acid produced distinct regulatory responses for EPA-CoA oxidase versus DHA-CoA oxidase. Peroxisomal DHA-CoA oxidase activity increased 10-fold, whereas peroxisomal EPA-CoA oxidase activity increased only 5-fold, demonstrating that these two omega-3-derived acyl-CoAs are subject to differential enzymatic regulation even within the same organelle and treatment condition [1]. Additionally, in isolated hepatocytes, 76% of metabolized EPA was incorporated into glycerolipids while only 16% underwent oxidation, whereas DHA was oxidized very little [1].

Peroxisomal β-oxidation Acyl-CoA oxidase Hepatocyte metabolism

Cholesterol Esterification Efficiency: EPA-CoA Is a 70–93% Poorer Substrate Than Oleoyl-CoA in Rat Liver Microsomes

In rat liver microsomal preparations, eicosapentaenoyl-CoA functioned as a markedly poorer substrate for cholesterol esterification compared to oleoyl-CoA, with relative activity ranging from only 7% to 30% of the oleoyl-CoA control [1]. This quantitative deficiency in ACAT (acyl-CoA:cholesterol acyltransferase) substrate utilization represents a mechanistically significant difference between monounsaturated and omega-3 polyunsaturated acyl-CoA species.

Cholesterol esterification ACAT Lipid metabolism

Recombinant Human ACSL4 Kinetics: EPA and AA Exhibit Similar Affinity but Divergent Reaction Rates

Using LC-MS/MS-based kinetic analysis of recombinant human ACSL4 variants, both arachidonic acid (AA, 20:4) and eicosapentaenoic acid (EPA, 20:5) were converted to their respective CoA thioesters, with the two ACSL4 variants showing similar relative affinities for AA and EPA but measurably different reaction rates for each highly unsaturated fatty acid (HUFA) substrate [1]. The study also demonstrated that ACSL4 variants preferred various HUFAs including DHA (22:6), adrenic acid, and EPA as substrates alongside AA [1].

ACSL4 Long-chain acyl-CoA synthetase Recombinant enzyme kinetics

Validated Research Applications for (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA Based on Quantitative Differentiation Evidence


In Vitro Acyl-CoA Synthetase Substrate Specificity Profiling with Direct AA-CoA Comparison Control

Use (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA generation assays (or the precursor EPA as substrate) to quantitatively compare acyl-CoA synthetase activity against arachidonic acid in the same experimental system. The established 1.75-fold activity differential (63.0 vs. 35.9 nmol/mg protein/10 min) and distinct Km values (56 μM vs. 45 μM) in rat aorta provide validated benchmark parameters for tissue-specific enzyme characterization [1]. Inclusion of both EPA and AA substrates in parallel assays enables assessment of omega-3 versus omega-6 substrate discrimination in novel tissue preparations or recombinant enzyme systems.

Competitive Substrate Inhibition Studies of Omega-3/Omega-6 Fatty Acid Metabolic Cross-Talk

Employ (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA synthesis assays in the presence of competing arachidonic acid to quantify asymmetric inhibition relationships. The documented finding that AA inhibits EPA-CoA synthesis more strongly than EPA inhibits AA-CoA synthesis [1] establishes this compound as essential for investigating the molecular basis of omega-3/omega-6 competition at the acyl-CoA synthetase level. This application is particularly relevant for studies of eicosanoid precursor regulation and dietary fatty acid interactions in cardiovascular and inflammatory models.

Peroxisomal β-Oxidation Pathway Discrimination Between EPA-CoA and DHA-CoA

Use (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA as substrate in peroxisomal β-oxidation assays with parallel DHA-CoA controls to quantify differential enzyme induction responses. The established 5-fold (EPA-CoA oxidase) versus 10-fold (DHA-CoA oxidase) induction differential following peroxisome proliferator treatment [2] provides a validated experimental framework for distinguishing the metabolic fates of these two omega-3-derived acyl-CoA species in hepatic and extrahepatic tissues. This application is critical for studies of peroxisome proliferator-activated receptor (PPAR) signaling and omega-3 fatty acid catabolism.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Substrate Selectivity Quantification with Oleoyl-CoA Benchmarking

Use (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA as the test substrate in ACAT activity assays, with oleoyl-CoA serving as the positive control substrate. The documented 70–93% reduction in cholesterol esterification efficiency relative to oleoyl-CoA [3] provides a quantitative benchmark for assessing how polyunsaturation alters acyl-CoA utilization by ACAT. This application is essential for investigators studying the molecular mechanisms by which omega-3 fatty acids reduce hepatic cholesterol esterification and VLDL secretion, and for evaluating ACAT isoform-specific substrate preferences.

Quote Request

Request a Quote for (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.